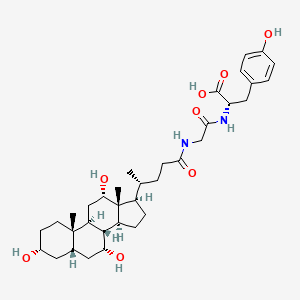
Cholylglycyltyrosine
Description
Cholylglycyltyrosine (CGT) is a synthetic bile acid conjugate composed of cholic acid linked to the dipeptide glycyltyrosine (C₃₅H₅₂N₂O₈; CAS: 67319-56-6) . It is radiolabeled with iodine isotopes (e.g., ¹²⁵I or ¹³¹I) for hepatobiliary imaging, enabling non-invasive visualization of liver function and bile flow. Pharmacokinetic studies in rats and dogs demonstrate its rapid clearance: plasma half-lives of 1.6 ± 0.4 minutes (rats) and 3.1 ± 0.7 minutes (dogs), with 95.7% of the administered dose excreted into bile within 20 minutes . CGT’s biliary transit time (4.0 ± 0.1 minutes) mirrors that of endogenous taurocholate, a natural bile acid . Notably, CGT maintains imaging efficacy even in jaundiced models, a significant advantage over traditional agents .
Properties
CAS No. |
67319-56-6 |
|---|---|
Molecular Formula |
C35H52N2O8 |
Molecular Weight |
628.8 |
IUPAC Name |
((R)-4-((3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoyl)glycyl-L-tyrosine |
InChI |
InChI=1S/C35H52N2O8/c1-19(4-11-30(42)36-18-31(43)37-27(33(44)45)14-20-5-7-22(38)8-6-20)24-9-10-25-32-26(17-29(41)35(24,25)3)34(2)13-12-23(39)15-21(34)16-28(32)40/h5-8,19,21,23-29,32,38-41H,4,9-18H2,1-3H3,(H,36,42)(H,37,43)(H,44,45)/t19-,21+,23-,24-,25+,26+,27+,28-,29+,32+,34+,35-/m1/s1 |
InChI Key |
HERYPGYAYHTUGY-KFNBCNGZSA-N |
SMILES |
C[C@@H]([C@H]1CC[C@H]2[C@@H]3[C@@H](C[C@@H]4C[C@@H](CC[C@@]4([C@H]3C[C@@H]([C@]12C)O)C)O)O)CCC(NCC(N[C@H](C(O)=O)Cc5ccc(O)cc5)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cholylglycyltyrosine; Chol-gly-tyr; 125I-Cgtyr; Cholyl-glycyl-tyrosine; I-Cholylglycyltyrosine; |
Origin of Product |
United States |
Comparison with Similar Compounds
Cholylglycylhistamine
- Structure : Cholic acid conjugated to glycylhistamine instead of glycyltyrosine .
- Pharmacokinetics: Autoradiographic studies show similar intracellular trafficking to CGT, with localization in the Golgi complex and endoplasmic reticulum.
- Efficacy: Limited evidence suggests moderate performance in biliary imaging, but direct comparisons with CGT under pathological conditions are lacking .
Functional Analogues
Tc-99m HIDA
- Structure: Iminodiacetic acid derivative labeled with technetium-99m .
- Pharmacokinetics : Slower plasma clearance (~10 minutes in rats) and lower biliary excretion (~80% in 30 minutes) compared to CGT. Under high bilirubin, its efficacy declines due to competitive inhibition of hepatic uptake .
- Efficacy: Effective in normal hepatobiliary function but unreliable in jaundice, limiting clinical utility .
Taurocholate
- Structure : Natural bile acid (cholic acid + taurine) .
- Pharmacokinetics : Plasma half-life ~3.5 minutes in rats, with ~90% biliary excretion in 20 minutes. Biliary transit time closely matches CGT (4–5 minutes) .
- Efficacy : Used as a physiological benchmark but unsuitable for imaging due to lack of radiolabeling and rapid metabolism .
SeHCAT (23-Selena-25-Homotaurocholic Acid)
- Structure : Synthetic bile acid with a selenium atom replacing sulfur in taurine .
- Pharmacokinetics : Prolonged plasma half-life (~60 minutes) and enterohepatic recirculation, with 70–80% biliary excretion over 24 hours .
- Efficacy : Primarily used for assessing bile acid malabsorption rather than dynamic imaging .
Comparative Data Table
Key Research Findings
Superior Pharmacokinetics : CGT’s plasma half-life is 3–6× shorter than Tc-99m HIDA, reducing radiation exposure and improving imaging resolution .
Jaundice Tolerance: Unlike Tc-99m HIDA, CGT’s biliary excretion remains unaffected by elevated bilirubin, attributed to its structural similarity to endogenous bile acids .
Structural Optimization : The tyrosine moiety in CGT enhances metabolic stability compared to histamine in cholylglycylhistamine, improving target specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


